molecular formula C5H3ClFNO2S B13621008 4-Chloropyridine-3-sulfonyl fluoride

4-Chloropyridine-3-sulfonyl fluoride

Cat. No.: B13621008
M. Wt: 195.60 g/mol
InChI Key: FXPUNMQPHQSMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloropyridine-3-sulfonyl fluoride (CAS 2138248-39-0) is a high-value, bifunctional chemical scaffold designed for advanced applications in organic synthesis, medicinal chemistry, and chemical biology. This compound features two highly reactive and orthogonal functional groups: a sulfonyl fluoride and an aromatic chlorine, which allow for sequential and selective modifications to build complex molecular architectures . The sulfonyl fluoride moiety serves as a robust electrophilic warhead, making this compound an ideal building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, the sulfonyl fluoride group offers superior stability in aqueous media while retaining tunable reactivity, enabling its reliable use in multi-step synthetic sequences and as a cornerstone for developing covalent inhibitors and chemical probes . The chlorine atom at the 4-position of the pyridine ring provides a second site for diversification, readily undergoing nucleophilic aromatic substitution (S N Ar) with a variety of nucleophiles. This bifunctionality facilitates the rapid generation of diverse compound libraries for fragment-based drug discovery and high-throughput screening campaigns . With a molecular formula of C 5 H 3 ClFNO 2 S and a molecular weight of 195.60 g/mol, this reagent is a versatile precursor in the synthesis of sulfonamides and sulfonate esters, which are key structural motifs in pharmaceuticals and agrochemicals . Attention: For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3ClFNO2S

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C5H3ClFNO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H

InChI Key

FXPUNMQPHQSMLC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloropyridine 3 Sulfonyl Fluoride and Precursors

Preparation of Precursor Pyridine (B92270) Sulfonic Acids and Sulfonyl Chlorides

The journey to synthesizing 4-chloropyridine-3-sulfonyl fluoride (B91410) begins with the preparation of its precursors, namely pyridine sulfonic acids and sulfonyl chlorides. These foundational compounds can be synthesized through various methods, each with its own set of advantages and challenges.

Chlorosulfonylation of pyridine derivatives is a direct approach to introduce a sulfonyl chloride group onto the pyridine ring. This reaction typically involves treating a pyridine derivative with a chlorosulfonating agent. For instance, pyridine can be sulfonated using fuming sulfuric acid to produce pyridine-3-sulfonic acid. However, this method can sometimes lead to a mixture of isomers, with sulfonation occurring at the 2 or 4-positions as well, making separation challenging. google.com

Another route involves the reaction of 4-hydroxypyridine-3-sulfonic acid with a mixture of phosphorus pentachloride (PCl₅) and phosphoryl trichloride (B1173362) (POCl₃). This process effectively converts the sulfonic acid into the corresponding sulfonyl chloride. A patented process describes heating 4-hydroxy-pyridine-3-sulphonic acid with phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas, to yield 4-chloropyridine-3-sulphonic acid chloride in a nearly quantitative yield.

Starting MaterialReagentsProductKey Features
PyridineFuming sulfuric acidPyridine-3-sulfonic acidDirect sulfonation, potential for isomer formation. google.com
Pyridine1. Triflic anhydride (B1165640) 2. Sulfinic acid salt, BaseC4-sulfonylated pyridineHigh regioselectivity for the C4 position. chemistryviews.orgchemrxiv.org
4-hydroxypyridine-3-sulfonic acidPCl₅, POCl₃4-chloropyridine-3-sulfonyl chlorideEffective conversion of sulfonic acid to sulfonyl chloride.
4-hydroxy-pyridine-3-sulphonic acidPOCl₃, PCl₃, Cl₂4-chloropyridine-3-sulphonic acid chlorideHigh-yield, patented process.

An alternative and widely used method for preparing pyridine sulfonyl chlorides involves the diazotization of aminopyridines. researchgate.netorganic-chemistry.org This process begins with the conversion of an aminopyridine, such as 3-aminopyridine (B143674), into a diazonium salt. This is typically achieved by treating the aminopyridine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. google.comorganic-chemistry.org

The resulting diazonium salt is then subjected to a sulfonyl chlorination reaction. A common approach is a Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group. One patented method describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine by first forming an intermediate fluoroboric acid diazonium salt, which then undergoes a sulfonyl chlorination reaction. google.com This method is noted for its low cost, high product content, and suitability for industrial-scale production. google.com

The optimization of these diazotization-sulfonylation protocols is crucial for achieving high yields and purity. researchgate.net The stability of the intermediate diazonium salt is a key factor, as unstable intermediates can lead to side reactions and lower yields. google.com

Starting MaterialKey StepsProductAdvantages
3-Aminopyridine1. Diazotization (e.g., with NaNO₂, acid) 2. Sulfonyl chlorinationPyridine-3-sulfonyl chlorideVersatile, applicable to various substituted aminopyridines. google.comresearchgate.net
3-Aminopyridine1. Formation of fluoroboric acid diazonium salt 2. Sulfonyl chlorinationPyridine-3-sulfonyl chlorideLow cost, high purity, suitable for industrial scale-up. google.com

Achieving selective chlorination at the C-4 position of the pyridine ring is a critical step in the synthesis of the target compound. The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions. nih.gov

One effective strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. For example, 4-chloropyridine (B1293800) can be synthesized from pyridine by first forming pyridine N-oxide, which is then chlorinated. nih.govchemicalbook.com

Another innovative approach involves the use of designed phosphine (B1218219) reagents. In this method, a phosphine is installed at the 4-position of the pyridine ring to form a phosphonium (B103445) salt. This phosphonium group can then be displaced by a chloride nucleophile, resulting in selective 4-chlorination. nih.govresearchgate.netchemrxiv.org This method is particularly useful for the late-stage halogenation of complex molecules. nih.govchemrxiv.org

Furthermore, direct chlorination of pyridine can be achieved using various chlorinating agents such as sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride, although this may lead to a mixture of chlorinated pyridines. google.com

PrecursorReagents/MethodProductKey Features
Pyridine1. Oxidation to N-oxide 2. Chlorination4-ChloropyridineActivation of the ring for selective C-4 substitution. nih.gov
PyridineDesigned phosphine reagents, chloride source4-ChloropyridineHigh selectivity for the C-4 position, suitable for late-stage functionalization. nih.govresearchgate.netchemrxiv.org
PyridineSulfuryl chloride, POCl₃, or PCl₅4-ChloropyridineDirect chlorination, may result in a mixture of isomers. google.com

Fluorination Strategies for 4-Chloropyridine-3-sulfonyl fluoride Synthesis

The final and crucial step in the synthesis of this compound is the introduction of the fluorine atom. This is typically achieved through nucleophilic fluorination of the corresponding sulfonyl chloride.

Nucleophilic aromatic substitution (SNAr) is a common method for introducing a fluorine atom onto an aromatic ring. In the context of this compound synthesis, this involves the reaction of 4-chloropyridine-3-sulfonyl chloride with a fluoride source. The electron-withdrawing sulfonyl chloride group at the 3-position and the chlorine atom at the 4-position activate the pyridine ring towards nucleophilic attack. nih.govyoutube.com

The reaction proceeds via the formation of a Meisenheimer complex, an intermediate where the fluoride ion has added to the aromatic ring. researchgate.net The stability of this intermediate and the subsequent departure of the leaving group (chloride) are key to the reaction's success.

The choice of the fluoride ion source and the reaction conditions are critical for the efficiency of the fluorination step. Potassium fluoride (KF) is a commonly used and cost-effective fluoride source. researchgate.netnih.gov However, its low solubility in many organic solvents can be a limitation.

To overcome this, the reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can better solvate the potassium fluoride. The use of phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6), can also enhance the reactivity of KF by facilitating the transfer of fluoride ions into the organic phase. researchgate.net

Recent studies have explored simple and mild procedures for the direct chloride/fluoride exchange from sulfonyl chlorides using a biphasic mixture of KF in water and acetone, which has shown high yields for a broad range of substrates. nih.gov Another approach involves the use of potassium bifluoride (KHF₂) in a liquid-liquid two-phase system. researchgate.net

The optimization of reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents, is essential to maximize the yield of this compound and minimize the formation of byproducts.

Fluoride SourceSolvent/ConditionsKey Features
Potassium Fluoride (KF)Polar aprotic solvents (e.g., DMF, DMSO)Common and cost-effective, solubility can be a limiting factor. researchgate.netnih.gov
Potassium Fluoride (KF) with Phase-Transfer CatalystBiphasic systemEnhanced reactivity of KF. researchgate.net
Potassium Fluoride (KF)Water/acetone biphasic mixtureMild conditions, high yields for various substrates. nih.gov
Potassium Bifluoride (KHF₂)Liquid-liquid two-phase systemAlternative fluoride source. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) with Fluoride Sources

Mechanistic Aspects of Halogen Exchange (Cl → F) in Pyridine Systems

The conversion of 4-chloropyridine-3-sulfonyl chloride to its corresponding fluoride is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through a nucleophilic substitution reaction, where a fluoride anion displaces the chloride on the sulfonyl group. While the general mechanism for nucleophilic substitution at a sulfonyl sulfur is well-understood, the specifics within a pyridine system warrant a detailed examination.

The reaction proceeds via a nucleophilic attack of the fluoride ion on the electron-deficient sulfur atom of the sulfonyl chloride. Pyridine rings, being electron-withdrawing, further enhance the electrophilicity of the sulfonyl sulfur, thereby facilitating the attack. The reaction mechanism can be influenced by the nature of the fluoride source, the solvent, and the presence of any catalysts.

Two primary mechanisms are generally considered for nucleophilic substitution at a sulfonyl center:

SN2-like Mechanism: This is a single-step concerted process where the fluoride ion attacks the sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion departs simultaneously, resulting in the formation of the sulfonyl fluoride with an inversion of configuration at the sulfur center. Kinetic studies on the chloride-chloride exchange in arenesulfonyl chlorides support a bimolecular nucleophilic substitution (SN2) mechanism, proceeding through a single transition state. mdpi.com

Addition-Elimination Mechanism: In this two-step process, the fluoride ion first adds to the sulfur atom to form a pentacoordinate intermediate, often referred to as a sulfurane. This intermediate then eliminates the chloride ion in a subsequent step to yield the final product. Computational studies on the fluoride exchange in benzenesulfonyl fluoride suggest that this reaction proceeds via an addition-elimination mechanism, involving the formation of a difluorosulfurandioxide intermediate. mdpi.com The stability of this pentacoordinate intermediate is influenced by the electronic properties of the substituents on the pyridine ring.

The choice between these mechanisms is subtle and can be influenced by the specific reaction conditions and the nature of the substituents on the pyridine ring. For the halogen exchange in arenesulfonyl chlorides, the SN2-like mechanism is generally favored for chloride-chloride exchange, while the addition-elimination mechanism is proposed for the fluoride exchange in sulfonyl fluorides. mdpi.com The presence of the electron-withdrawing chlorine atom and the pyridine ring in 4-chloropyridine-3-sulfonyl chloride likely favors a mechanism with significant charge separation in the transition state.

The efficiency of the halogen exchange is also dependent on the fluoride source. Common fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in conjunction with a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride ion in organic solvents. The use of "naked fluoride" sources, such as KF with 18-crown-6 (B118740), has been shown to be effective for the preparation of sulfonyl fluorides from sulfonyl chlorides. ccspublishing.org.cn

Table 1: Comparison of Proposed Mechanisms for Halogen Exchange at Sulfonyl Center

FeatureSN2-like MechanismAddition-Elimination Mechanism
Number of Steps OneTwo
Intermediate None (Transition State)Pentacoordinate Sulfurane
Stereochemistry Inversion of configurationRacemization or retention possible
Influencing Factors Steric hindrance, leaving group abilityStability of the intermediate

Direct Fluorination of Pyridine Sulfonyl Halides

Direct fluorination of pyridine sulfonyl halides offers a more direct route to this compound, bypassing the need for a separate halogen exchange step. This approach typically involves the use of a fluorinating agent that can directly convert the S-Cl bond to an S-F bond.

While direct C-H fluorination of pyridines has been extensively studied, the direct conversion of a sulfonyl chloride to a sulfonyl fluoride is a distinct transformation. orgsyn.org Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been used to transform disulfides into sulfonyl fluorides, acting as both an oxidant and a fluorine source. ccspublishing.org.cn However, its direct application to convert a pre-formed sulfonyl chloride to a sulfonyl fluoride is less common.

The mechanism of such a direct fluorination would likely involve an oxidative addition of the fluorinating agent to the sulfur center, followed by reductive elimination of the desired sulfonyl fluoride. The reactivity and selectivity of this process would be highly dependent on the choice of the fluorinating agent and the reaction conditions.

Electrochemical Methods for Sulfonyl Fluoride Formation from Sulfones

Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonyl fluorides. These methods avoid the use of harsh chemical oxidants and can often be performed under mild conditions. While the electrochemical synthesis of sulfonyl fluorides from thiols and disulfides has been well-established, the direct conversion of sulfones to sulfonyl fluorides is a more challenging transformation. acs.orgsemanticscholar.orgmdpi.comtue.nl

The electrochemical synthesis from thiols or disulfides typically involves the anodic oxidation of the sulfur compound to generate a sulfonyl radical intermediate. This radical can then react with a fluoride source, such as potassium fluoride, to form the sulfonyl fluoride. acs.orgsemanticscholar.org Pyridine is often added to the reaction mixture, where it can act as an electron mediator or a phase-transfer catalyst. semanticscholar.org

For the conversion of a sulfone (R-SO₂-R'), a different electrochemical strategy would be required. This could potentially involve the reductive cleavage of one of the C-S bonds in the sulfone to generate a sulfinate intermediate. This sulfinate could then be electrochemically oxidized in the presence of a fluoride source to form the sulfonyl fluoride. However, the direct electrochemical fluorination of sulfones to sulfonyl fluorides is not a well-documented process in the literature.

Table 2: Key Parameters in the Electrochemical Synthesis of Sulfonyl Fluorides from Thiols

ParameterDescriptionTypical Conditions
Starting Material Thiol or DisulfideAryl or heteroaryl thiols
Fluoride Source Potassium Fluoride (KF)5 equivalents
Solvent System Biphasic (e.g., CH₃CN/HCl(aq))1:1 v/v
Electrodes Graphite anode, Stainless steel cathode-
Current/Potential Constant current or applied potential20 mA or 3.2 V
Mediator Pyridine1 equivalent

Multistep Synthesis and Reaction Cascade Approaches

The synthesis of this compound can also be approached through multistep synthetic sequences or reaction cascades that build the molecule from simpler precursors. These approaches offer flexibility in introducing various functional groups and can be designed to avoid the handling of sensitive intermediates.

One plausible multistep synthesis starts from 4-hydroxypyridine-3-sulfonic acid. This precursor can be converted to 4-chloropyridine-3-sulfonyl chloride in a one-pot reaction using a mixture of phosphorus oxychloride, phosphorus trichloride, and chlorine gas. The resulting sulfonyl chloride can then be subjected to halogen exchange to yield the final product.

Another approach could involve the synthesis of the pyridine ring system with the sulfonyl fluoride moiety already in place or introduced at an early stage. For example, a reaction cascade could be designed where a suitable acyclic precursor undergoes a cyclization reaction to form the pyridine ring, followed by or concurrent with the introduction of the chloro and sulfonyl fluoride groups.

The synthesis of sulfonyl fluorides from sulfonic acids or their salts has also been reported, providing an alternative route. nih.govrsc.org These methods typically involve a two-step, one-pot procedure where the sulfonic acid is first converted to the corresponding sulfonyl chloride using a chlorinating agent like cyanuric chloride, followed by in-situ halogen exchange with a fluoride source. mdpi.com

Process Optimization and Scalability Considerations in Industrial Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process for this compound requires careful optimization of reaction parameters and consideration of scalability factors. The goal is to develop a safe, efficient, and cost-effective process that delivers the product with high purity and yield.

Key areas for process optimization include:

Reagent Selection and Stoichiometry: Utilizing readily available, inexpensive, and safe reagents is paramount. For the halogen exchange step, optimizing the amount of the fluorinating agent and any phase-transfer catalyst is crucial to maximize conversion while minimizing cost and waste.

Solvent and Reaction Conditions: The choice of solvent can significantly impact reaction rates, yields, and product isolation. Optimization of temperature, pressure, and reaction time is necessary to ensure complete reaction and minimize the formation of byproducts. For instance, in the synthesis of arenesulfonyl fluorides, the use of a phase-transfer catalyst like 18-crown-6 in acetonitrile (B52724) allows the reaction to proceed at room temperature with excellent yields. mdpi.com

Work-up and Purification: Developing a simple and efficient work-up and purification protocol is essential for large-scale production. This may involve extraction, crystallization, or distillation. The synthesis of 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid describes a work-up procedure involving extraction and distillation to isolate the product in practically quantitative yield.

Safety and Environmental Considerations: A thorough safety assessment of all reagents, intermediates, and reaction conditions is mandatory. The environmental impact of the process should also be minimized by reducing waste generation and using greener solvents and reagents where possible. Electrochemical methods are particularly attractive in this regard as they avoid the use of stoichiometric chemical oxidants. acs.orgsemanticscholar.org

Scalability Challenges:

Heat Transfer: Exothermic reactions can pose a significant challenge on a large scale. Efficient heat removal is necessary to control the reaction temperature and prevent runaway reactions.

Mass Transfer: In heterogeneous reactions, such as those involving solid-liquid phase-transfer catalysis, efficient mixing is crucial to ensure adequate mass transfer between the phases.

Equipment and Automation: The choice of reactor and the implementation of automation are critical for ensuring consistent product quality and safe operation on an industrial scale. The use of flow chemistry can offer advantages in terms of heat and mass transfer, as well as improved safety and scalability. tue.nl

A successful industrial synthesis of this compound will depend on a holistic approach that integrates chemical process development with engineering principles to create a robust and sustainable manufacturing process.

Elucidation of Chemical Reactivity and Transformation Pathways

Nucleophilic Addition and Substitution Reactions at the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride moiety is a key functional group that readily undergoes nucleophilic substitution. This reactivity is central to the synthesis of a variety of sulfonamide, sulfonate ester, and thioester derivatives.

Formation of Sulfonamides with Various Amine Nucleophiles

The reaction of sulfonyl fluorides with primary and secondary amines is a well-established method for the formation of sulfonamides. In the case of 4-chloropyridine-3-sulfonyl fluoride, the electrophilic sulfur atom is attacked by the lone pair of electrons on the nitrogen atom of the amine. This is followed by the elimination of a fluoride ion, resulting in the formation of a stable S-N bond.

This reaction is generally applicable to a wide range of amine nucleophiles, including aliphatic and aromatic amines. The reaction conditions can be tuned to accommodate the reactivity of the specific amine being used.

Table 1: Examples of Sulfonamide Formation

Amine Nucleophile Product
Alkylamine (R-NH₂) N-Alkyl-4-chloropyridine-3-sulfonamide
Dialkylamine (R₂NH) N,N-Dialkyl-4-chloropyridine-3-sulfonamide

Note: This table represents the expected products from the general reactivity of sulfonyl fluorides with amines.

Synthesis of Sulfonate Esters and Thioesters with Oxygen and Sulfur Nucleophiles

In a similar fashion to the formation of sulfonamides, this compound can react with oxygen and sulfur nucleophiles to yield the corresponding sulfonate esters and thioesters. Alcohols and phenols, in the presence of a base, can act as oxygen nucleophiles, while thiols and thiophenols serve as sulfur nucleophiles. The base is required to deprotonate the alcohol or thiol, increasing its nucleophilicity.

The general transformation involves the attack of the alkoxide, phenoxide, or thiolate on the sulfonyl fluoride group, leading to the displacement of the fluoride ion.

Table 2: Synthesis of Sulfonate Esters and Thioesters

Nucleophile Product
Alcohol (R-OH) / Base Alkyl 4-chloropyridine-3-sulfonate
Phenol (B47542) (Ar-OH) / Base Aryl 4-chloropyridine-3-sulfonate
Thiol (R-SH) / Base S-Alkyl 4-chloropyridine-3-thiolsulfonate

Note: This table illustrates the expected outcomes based on the established reactivity of sulfonyl fluorides.

Chemoselectivity in Reactions with Multifunctional Substrates

When this compound is reacted with a molecule containing multiple nucleophilic sites, the chemoselectivity of the reaction becomes a critical factor. The inherent reactivity of the different nucleophiles and the reaction conditions will determine which functional group reacts preferentially with the sulfonyl fluoride.

Generally, "softer" nucleophiles like thiols are more reactive towards the sulfonyl group than "harder" nucleophiles like alcohols. Similarly, the nucleophilicity of amines can be modulated by their electronic and steric properties. In a substrate containing both an amino group and a hydroxyl group, the more nucleophilic amine is likely to react preferentially. This selectivity allows for the targeted modification of complex molecules.

Reactions at the Pyridine (B92270) Ring System

The pyridine ring of this compound is rendered electron-deficient by the electronegative nitrogen atom and the electron-withdrawing sulfonyl fluoride group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine Rings

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic displacement. The positions ortho and para (in this case, the 4-position) to the ring nitrogen are particularly activated for SNAr reactions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it.

A wide array of nucleophiles can displace the chloride at the 4-position. These include amines, alkoxides, and thiolates. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the chlorine, forming a tetrahedral intermediate, which then rearomatizes by expelling the chloride ion.

The facility of this displacement allows for the introduction of a diverse range of substituents at the 4-position, leading to a variety of functionalized pyridine-3-sulfonyl fluoride derivatives.

Table 3: Examples of SNAr at the 4-Position

Nucleophile Product
Amine (R₂NH) 4-(Dialkylamino)pyridine-3-sulfonyl fluoride
Alkoxide (RO⁻) 4-Alkoxypyridine-3-sulfonyl fluoride

Note: This table presents the anticipated products from SNAr reactions on an activated 4-chloropyridine (B1293800) system.

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI)-Fluoride Exchange (SuFEx) is a powerful class of click reactions centered on the unique reactivity of the SVI-F bond. chem-station.comnih.govsigmaaldrich.com While sulfonyl fluorides are exceptionally stable under a wide range of conditions, their latent electrophilicity can be unleashed under specific activation to react with nucleophiles. nih.govccspublishing.org.cn

The core principles of SuFEx chemistry are:

High Stability of the S-F Bond: The SVI-F bond is thermodynamically stable, with a bond energy significantly higher than that of SVI-Cl (approx. 80-90 kcal/mol vs. 46 kcal/mol). bldpharm.comchem-station.com This stability makes sulfonyl fluorides resistant to hydrolysis, oxidation, and reduction. nih.govbldpharm.com

Activation: The key to SuFEx is the activation of the otherwise stable S-F bond. This is typically achieved with catalysts or promoters that facilitate the departure of the fluoride ion. nih.gov Common activators include Lewis bases (e.g., tertiary amines), bifluoride salts, or silicon-based reagents (e.g., R₃Si⁺ sources). chem-station.comnih.gov These activators are thought to function by either directly attacking the sulfur center or by stabilizing the departing fluoride ion. bldpharm.comnih.gov For example, a proton or a silyl (B83357) group can interact with the leaving fluoride, forming stable species like [F-H-F]⁻ or R₃Si-F, which drives the reaction forward. bldpharm.com

Nucleophilic Exchange: Once activated, the sulfur(VI) center becomes highly electrophilic and susceptible to attack by a range of nucleophiles, primarily O- and N-nucleophiles like phenols (often as their silyl ethers) and amines. nih.govnih.gov The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur center, resulting in the formation of a new S-O or S-N bond and the expulsion of a fluoride ion. chem-station.com

The high chemoselectivity and functional group tolerance of SuFEx reactions make them ideal for "click chemistry," enabling the reliable and efficient connection of molecular modules. chem-station.comnih.gov

The principles of SuFEx chemistry are applicable to pyridine sulfonyl fluorides, allowing the sulfonyl fluoride moiety to serve as a "connective hub" for molecular assembly. nih.gov The reactivity of the -SO₂F group on the pyridine ring is influenced by the electronic nature of the ring itself. The electron-deficient character of the pyridine ring enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride group, potentially increasing its reactivity in SuFEx transformations compared to electron-rich aryl sulfonyl fluorides.

Scope:

Nucleophiles: A variety of nucleophiles can be employed in SuFEx reactions with pyridine sulfonyl fluorides. These primarily include phenols (often protected as trimethylsilyl (B98337) ethers) and primary or secondary amines. nih.gov The reaction with phenols yields sulfonate esters, while amines produce sulfonamides.

Catalysis: The reactions are typically catalyzed by organic bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). nih.gov The use of silylating agents can also facilitate the reaction, especially with alcohol nucleophiles. chem-station.com

Applications: This chemistry allows for the late-stage functionalization of complex molecules and the synthesis of polymers and materials. nih.gov The ability to connect molecular fragments with high efficiency and selectivity is a significant advantage.

Limitations:

Base Sensitivity: The use of strong bases as catalysts can be a limitation for substrates containing base-sensitive functional groups. nih.gov For instance, alkyl sulfonyl fluorides with α-protons can undergo elimination side reactions in the presence of strong bases. nih.gov

Steric Hindrance: As with many reactions, significant steric hindrance around either the sulfonyl fluoride group or the incoming nucleophile can slow down or prevent the SuFEx reaction.

Competing Reactions: In a molecule like this compound, there is a potential for competition between SuFEx at the C3-SO₂F position and SNAr at the C4-Cl position. The choice of nucleophile and reaction conditions is crucial for achieving selectivity. A "hard" nucleophile like a phenoxide might favor attack at the "hard" sulfur center (SuFEx), whereas a "softer" nucleophile might prefer the carbon center (SNAr).

Impact of Substituent Effects on SuFEx Reactivity

The reactivity of sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) reactions is profoundly influenced by the electronic and steric nature of substituents on the aromatic or heteroaromatic ring to which the sulfonyl fluoride moiety is attached. In the case of this compound, the substituents on the pyridine ring play a crucial role in modulating the electrophilicity of the sulfur atom, thereby affecting the rate and efficiency of the SuFEx reaction with various nucleophiles.

Electronic Effects:

The electronic properties of substituents on the pyridine ring are a primary determinant of the SuFEx reactivity of this compound. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack. This increased reactivity is a direct consequence of the inductive and resonance effects of the substituent, which delocalize the electron density away from the sulfur center.

For instance, the chlorine atom at the 4-position of this compound acts as an electron-withdrawing group through its inductive effect, thereby increasing the reactivity of the sulfonyl fluoride compared to an unsubstituted pyridine-3-sulfonyl fluoride. The nitrogen atom in the pyridine ring itself is inherently electron-withdrawing, which further contributes to the activation of the sulfonyl fluoride group for SuFEx reactions.

Conversely, the introduction of electron-donating groups (EDGs) at various positions on the pyridine ring would be expected to decrease the reactivity of the sulfonyl fluoride. EDGs, through their electron-releasing inductive or resonance effects, increase the electron density at the sulfur center, thus making it less electrophilic and less prone to attack by nucleophiles.

Steric Effects:

Steric hindrance around the sulfonyl fluoride group can significantly impact the accessibility of the electrophilic sulfur atom to the incoming nucleophile, thereby slowing down the reaction rate. Bulky substituents ortho to the sulfonyl fluoride group can shield the reaction center, making it difficult for the nucleophile to approach and form the transition state.

In the context of this compound, the substituents on both the pyridine ring and the nucleophile can introduce steric challenges. For example, a bulky nucleophile will react more slowly than a smaller one, assuming similar electronic properties. Similarly, if a bulky substituent were introduced at the 2-position of the pyridine ring, it would likely hinder the approach of the nucleophile to the 3-sulfonyl fluoride group.

Impact of Nucleophile Strength:

The nature of the nucleophile is another critical factor. Stronger nucleophiles will generally react faster with sulfonyl fluorides. The nucleophilicity is influenced by factors such as the basicity, polarizability, and the solvent environment. For instance, phenoxides are more potent nucleophiles than the corresponding phenols, and their reactivity is further modulated by the electronic nature of substituents on the phenol ring.

The following interactive data table summarizes the expected impact of various substituents on the SuFEx reactivity of a hypothetical series of substituted pyridine-3-sulfonyl fluorides, using this compound as a reference point. The reactivity is qualitatively described as "Enhanced," "Reduced," or "Moderately Affected" based on the electronic and steric properties of the substituents.

Table 1: Predicted Impact of Substituents on the SuFEx Reactivity of Pyridine-3-sulfonyl Fluorides

Pyridine-3-sulfonyl fluoride SubstituentPositionElectronic EffectSteric EffectPredicted SuFEx Reactivity
4-Chloro4Electron-withdrawingMinimalEnhanced
4-Nitro4Strongly Electron-withdrawingMinimalSignificantly Enhanced
4-Methoxy4Electron-donatingMinimalReduced
4-Methyl4Weakly Electron-donatingMinimalSlightly Reduced
2-Methyl2Weakly Electron-donatingModerateModerately Reduced
2,4-Dichloro2, 4Electron-withdrawingModerateModerately Enhanced

Detailed research findings on the quantitative effects of a wide range of substituents on the SuFEx reactivity of this compound are still emerging. However, the general principles of physical organic chemistry provide a robust framework for predicting and understanding these reactivity trends. Future kinetic studies will be invaluable in providing precise data to quantify the electronic and steric contributions of various substituents in this important class of SuFEx reagents.

Mechanistic Investigations and Computational Studies

Detailed Reaction Mechanism Elucidation for Synthetic Transformations

The reactivity of 4-chloropyridine-3-sulfonyl fluoride (B91410) is largely dictated by the interplay of the electron-deficient pyridine (B92270) ring, the activating sulfonyl fluoride group, and the leaving group potential of the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the functionalization of 4-chloropyridine-3-sulfonyl fluoride. This reaction typically proceeds via a two-step addition-elimination mechanism.

The first and generally rate-determining step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. In the case of this compound, the carbon at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the adjacent sulfonyl fluoride group. This attack disrupts the aromaticity of the pyridine ring and forms a high-energy intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. mdpi.com

The second step is the rapid elimination of the leaving group, in this case, the chloride ion, which restores the aromaticity of the pyridine ring. The relative reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic. researchgate.netnih.gov

Table 1: General Reactivity Trends in S~N~Ar of Halopyridines
Leaving GroupRelative ReactivityRationale
FHighestHigh electronegativity activates the ring for nucleophilic attack (rate-determining step). researchgate.netnih.gov
ClIntermediateGood balance of ring activation and leaving group ability.
BrLowerLess activating than F and Cl.
ILowestLeast activating and bond cleavage is not typically rate-determining.

While SNAr reactions are common for the substitution of the chloro group, radical mechanisms are more pertinent to the formation of the sulfonyl fluoride moiety itself and can be involved in its subsequent reactions. The synthesis of arylsulfonyl fluorides can proceed through pathways involving sulfonyl radicals (RSO₂•). mdpi.com

For instance, the formation of sulfonyl fluorides can be achieved from corresponding sulfonyl chlorides or sulfonic acids. Some synthetic methods that generate sulfonyl fluorides may involve radical intermediates, particularly in processes initiated by light (photoredox catalysis) or electrochemical methods. In such cases, a sulfonyl radical can be generated, which then abstracts a fluorine atom from a suitable source.

Furthermore, the sulfonyl fluoride group can participate in radical reactions. For example, under certain conditions, homolytic cleavage of the C-S bond or S-F bond could be induced, although the S-F bond is known for its high strength and stability. More commonly, the pyridine ring itself can be subject to radical attack. However, specific studies detailing radical-initiated reactions of this compound are not extensively documented in the available literature, indicating a potential area for future research.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the reactivity and reaction mechanisms of molecules like this compound at an electronic level.

DFT calculations can be employed to model the reaction pathways of synthetic transformations involving this compound. For an SNAr reaction, this would involve calculating the energies of the reactants, the Meisenheimer intermediate, the transition state for its formation, and the products. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

For example, DFT studies on similar systems, such as the SNAr of substituted chloropyridines, have shown that the activation energies for nucleophilic attack at the 4-position are significantly lower than at other positions, confirming the experimentally observed regioselectivity. wuxibiology.com Such calculations for this compound would likely show a low activation barrier for nucleophilic attack at C4, further supporting the SNAr mechanism. DFT can also be used to investigate the transition states of potential radical reactions, providing insight into their feasibility.

Computational models are highly effective in predicting the regioselectivity of reactions. For this compound, there are two primary sites for nucleophilic attack: the carbon bearing the chlorine (C4) and the sulfur atom of the sulfonyl fluoride group. DFT calculations can determine the relative activation energies for nucleophilic attack at each site. It is widely predicted and observed that nucleophilic attack on the aromatic ring at the C4 position is kinetically favored over attack at the sulfonyl sulfur. mdpi.com

Computational methods can also predict the regioselectivity of other potential reactions, such as electrophilic attack on the pyridine nitrogen or radical additions to the ring. Stereoselectivity is less of a concern for the planar pyridine ring itself but would become relevant if chiral nucleophiles or catalysts are employed.

The electronic structure of this compound governs its reactivity. DFT calculations can provide a detailed picture of this structure through various reactivity descriptors.

Molecular Electrostatic Potential (MEP): An MEP map would visually indicate the electron-rich and electron-poor regions of the molecule. For this compound, the most positive (electron-deficient) region is expected to be around the C4 carbon, making it the most likely site for nucleophilic attack. The pyridine nitrogen would be an electron-rich region.

Frontier Molecular Orbitals (FMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For a nucleophilic attack, the reaction is favored at the atom with the largest LUMO coefficient. In this compound, the LUMO is expected to have a large coefficient on the C4 carbon, consistent with it being the primary site for SNAr. mdpi.com

Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can quantify the electrophilicity of different atoms. The carbon at the 4-position is expected to carry a significant positive partial charge.

Table 2: Predicted Electronic Properties and Reactivity of this compound
DescriptorPredicted PropertyImplication for Reactivity
Molecular Electrostatic Potential (MEP)Highly positive potential at C4Preferred site for nucleophilic attack.
LUMO CoefficientLargest coefficient at C4Favors nucleophilic attack at the 4-position. mdpi.com
Partial Atomic ChargeSignificant positive charge on C4Increased electrophilicity at the 4-position.
HOMO-LUMO GapRelatively smallIndicates higher reactivity compared to less substituted pyridines.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies and specific reaction rate determination for this compound are not extensively available in the current body of scientific literature. While the broader class of sulfonyl fluorides has been the subject of numerous mechanistic and kinetic investigations, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, data pertaining specifically to the 4-chloro-substituted pyridine-3-sulfonyl fluoride moiety is limited. acs.orgimperial.ac.uk

The reactivity of sulfonyl fluorides is generally characterized by their stability compared to sulfonyl chlorides, and their predictable reaction with nucleophiles at the sulfur center. imperial.ac.uknih.gov Computational studies on simpler systems, such as methanesulfonyl fluoride with methylamine, have elucidated the SN2-type reaction mechanism. nih.gov Such studies help in understanding the fundamental principles that would also govern the reactivity of more complex analogs like this compound.

General studies on arylsulfonyl fluorides have shown that their reactivity towards nucleophilic amino acids can be modulated by the electronic properties of the aryl ring. rsc.org It can be inferred that the electron-withdrawing nature of both the pyridine ring and the chlorine substituent at the 4-position would influence the electrophilicity of the sulfur atom in this compound, thereby affecting its reaction rates with various nucleophiles. However, without specific experimental data, any discussion on reaction rates remains qualitative.

Kinetic experiments on other heterocyclic sulfonyl fluorides have been performed in the context of deoxyfluorination reactions, revealing second-order kinetics for reactions with primary and secondary alcohols, and first-order kinetics for tertiary alcohols. ucla.edu These findings highlight the diverse mechanistic pathways available to sulfonyl fluorides depending on the substrate.

While a study on the hydrolytic stability and reactivity of various sulfonyl fluorides has been conducted, providing a framework for profiling these compounds, specific rate constants for this compound are not provided. enamine.net

Applications in Advanced Organic Synthesis

4-Chloropyridine-3-sulfonyl fluoride (B91410) as a Key Synthetic Building Block

The reactivity of the sulfonyl fluoride and the chloro-substituent on the pyridine (B92270) ring makes 4-chloropyridine-3-sulfonyl fluoride a bifunctional building block, enabling the synthesis of a wide array of complex molecules.

Construction of Diverse Heterocyclic Frameworks

The dual reactivity of this compound allows for its use in the construction of various fused heterocyclic systems. The sulfonyl fluoride can act as an electrophile, while the chlorine atom can be displaced by nucleophiles, often in a sequential manner, to build new rings onto the pyridine scaffold.

A notable example is the synthesis of nih.govnih.govunimi.ittriazolo[4,3-a]pyridine derivatives. While the direct use of the sulfonyl fluoride has not been extensively detailed, the closely related 4-chloropyridine-3-sulfonyl chloride is a key precursor. In a typical reaction sequence, the sulfonyl chloride is first reacted with an aniline (B41778) to form a sulfonamide. The chloro group on the pyridine ring is then displaced by hydrazine (B178648), and subsequent cyclization with an appropriate reagent yields the fused triazolopyridine core. This methodology has been employed in the development of potential antimalarial agents.

The general strategy involves the reaction of a 2-chloropyridine-3-sulfonamide (B1315039) with hydrazine hydrate (B1144303) to form a 2-hydrazinylpyridine-3-sulfonamide intermediate. This intermediate can then be cyclized with various reagents to afford the desired nih.govnih.govunimi.ittriazolo[4,3-a]pyridine sulfonamides. This approach highlights the utility of the chloropyridine-sulfonyl halide scaffold in building complex heterocyclic systems with potential biological activity.

Preparation of Sulfonamide Derivatives and Sulfonylated Compounds

One of the most prominent applications of this compound is in the synthesis of sulfonamide derivatives. The sulfonyl fluoride group readily reacts with primary and secondary amines to form stable sulfonamide linkages (-SO₂NR₂). This reaction is a cornerstone in medicinal chemistry, as the sulfonamide moiety is a key functional group in a multitude of therapeutic agents.

The synthesis is typically straightforward, involving the reaction of this compound with the desired amine in the presence of a base to neutralize the hydrogen fluoride byproduct. The reactivity of the sulfonyl fluoride is generally high, allowing for the formation of sulfonamides under mild conditions.

A significant application of this chemistry is in the synthesis of precursors to the diuretic drug torsemide (B1682434). The intermediate, (3-sulfonamide-4-chloro)pyridine, is prepared from 4-chloropyridine-3-sulfonyl chloride (which can be derived from the fluoride) by reaction with ammonia. google.com This intermediate is then further functionalized to produce the final drug molecule. google.com

The following table provides examples of N-substituted sulfonamides that can be synthesized from this compound or its chloride analogue, showcasing the diversity of amines that can be employed in this reaction.

AmineResulting SulfonamideApplication/Significance
Ammonia4-Chloropyridine-3-sulfonamideIntermediate in the synthesis of torsemide google.com
3,5-Difluoroaniline4-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamidePrecursor for potential antimalarial agents
4-Methoxyaniline4-Chloro-N-(4-methoxyphenyl)pyridine-3-sulfonamideBuilding block for medicinal chemistry
4-Chloroaniline4-Chloro-N-(4-chlorophenyl)pyridine-3-sulfonamideIntermediate for further synthetic transformations

Beyond simple sulfonamides, the sulfonyl fluoride group can also react with other nucleophiles, such as alcohols and thiols, to produce sulfonate esters and thioesters, respectively, further expanding its synthetic utility.

Introduction of the Sulfonyl Fluoride Tag into Complex Molecules

The sulfonyl fluoride group has gained significant attention as a "clickable" functional group in the context of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. Its unique reactivity profile—being relatively stable yet reactive towards specific nucleophiles under certain conditions—makes it an excellent tag for covalently modifying complex molecules, including biomolecules like proteins. nih.gov

While specific examples detailing the use of this compound as a tag are not extensively documented in publicly available literature, the principle of its application is clear. The 4-chloropyridine (B1293800) moiety can serve as a scaffold to which other functionalities are attached, and the sulfonyl fluoride group can then be used to covalently link the entire molecule to a biological target.

For instance, sulfonyl fluoride probes are known to selectively label functional tyrosine residues in proteins, such as glutathione (B108866) transferases. nih.gov This labeling is often highly specific, targeting residues within the active or binding sites of the protein. By incorporating the this compound motif into a larger molecule designed to have an affinity for a particular protein, researchers can create powerful chemical probes to study protein function and identify potential drug targets. The chloro group on the pyridine ring offers a convenient handle for further chemical modifications to build such targeted probes.

Development of Novel Reagents and Catalysts Based on this compound Motif

Currently, there is a lack of specific, publicly available research detailing the development of novel reagents or catalysts directly derived from the this compound motif. However, the inherent functionalities of this compound suggest potential avenues for such developments. For instance, the pyridine nitrogen could be utilized as a Lewis basic site in organocatalysis, or the entire molecule could serve as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. Further research in this area could unlock new applications for this versatile building block.

Enantioselective and Diastereoselective Transformations Utilizing the Compound

As of now, there is no specific information available in the scientific literature regarding the direct utilization of this compound in enantioselective or diastereoselective transformations. The development of chiral catalysts or reagents derived from this compound could potentially enable its use in asymmetric synthesis, but this remains an area for future exploration.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis to rapidly generate analogues with improved properties. The this compound scaffold is well-suited for LSF strategies.

The sulfonyl fluoride group, via SuFEx chemistry, can be introduced into or reacted on a complex molecule in the later stages of a synthesis. For example, a phenol-containing drug molecule can be reacted with a sulfonyl fluoride-containing reagent to generate a fluorosulfate (B1228806) derivative, which may exhibit altered biological activity or pharmacokinetic properties.

Furthermore, the chlorine atom on the pyridine ring of this compound provides another site for late-stage modification. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce a variety of substituents at this position, allowing for the rapid diversification of molecules containing this core structure. nih.govnih.gov This dual functionality makes this compound a potentially valuable tool for medicinal chemists looking to quickly explore the structure-activity relationships of complex drug candidates. nih.govnih.gov

Applications in Chemical Biology and Materials Science

Biomolecule Functionalization and Labeling

The ability to form stable, covalent bonds with biomolecules under physiological conditions is a cornerstone of chemical biology. 4-Chloropyridine-3-sulfonyl fluoride (B91410) possesses the necessary chemical functionalities for such applications, enabling the labeling, tracking, and functional modulation of complex biological systems.

Sulfonyl fluorides are recognized as "privileged warheads" for the covalent modification of proteins. acs.org They can site-specifically engage a variety of nucleophilic amino acid side chains, including serine, threonine, lysine, tyrosine, cysteine, and histidine. acs.orgresearchgate.net This reactivity allows for the development of highly selective chemical probes and inhibitors. The 4-halopyridine scaffold, in particular, has been investigated for its "switchable" electrophilicity. nih.gov The neutral 4-chloropyridine (B1293800) has a baseline reactivity, but upon protonation of the pyridine (B92270) nitrogen within a protein's binding pocket, its electrophilicity is significantly enhanced, leading to rapid and selective covalent bond formation, particularly with cysteine residues. nih.gov This mechanism, termed quiescent affinity labeling, allows for high selectivity as the modification is catalyzed by the target protein environment itself. While much of the research has focused on the general class of aryl sulfonyl fluorides, the principles are directly applicable to 4-chloropyridine-3-sulfonyl fluoride, which combines the selective reactivity of the sulfonyl fluoride with the tunable, catalysis-dependent reactivity of the 4-chloropyridine moiety.

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluorides This table is interactive. Click on headers to sort.

Residue Type Role in Covalent Modification
Serine Nucleophilic Common target for serine proteases. acs.orgrsc.org
Threonine Nucleophilic Can be targeted by sulfonyl fluorides. acs.orgresearchgate.net
Lysine Nucleophilic Targeted by aryl-sulfonyl fluorides to form stable sulfonamide bonds. acs.orgpdx.edu
Tyrosine Nucleophilic Can be modified by sulfonyl fluorides. acs.orgresearchgate.net
Cysteine Nucleophilic A primary target for 4-halopyridines through catalyzed modification. nih.gov

The 2'-hydroxyl (2'-OH) group of RNA is a nucleophile that can be targeted for chemical modification, enabling the study of RNA structure and function. aspirasci.comrsc.org While traditionally targeted by short-lived carbonyl electrophiles, recent studies have shown that activated sulfonyl species can achieve this modification with greater stability in aqueous solutions. aspirasci.comrsc.org In a survey of potential RNA-modifying agents, pyridine-3-sulfonyl fluoride was tested for its ability to sulfonylate RNA 2'-OH groups. aspirasci.com The study found that it was relatively stable in aqueous environments and displayed significant reactivity toward RNA, though it was ultimately less efficient than newly developed sulfonyltriazole reagents. aspirasci.com This research establishes the principle that pyridine sulfonyl fluorides can be used to covalently label RNA, with the sulfonate adduct causing reverse transcriptase to stop, a key feature for structural analysis techniques like SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension). aspirasci.comrsc.org Furthermore, such modifications can be used to install chemical handles onto RNA for subsequent functionalization via click chemistry. rsc.org

Activity-based protein profiling (ABPP) utilizes chemical probes that covalently bind to the active state of enzymes, allowing for the study of their function in complex biological systems. rsc.orgacs.org Sulfonyl fluorides are highly effective "warheads" for these activity-based probes (ABPs) due to their optimal balance of stability and reactivity. acs.orgrsc.orglookchem.com They are stable enough to navigate the cellular environment but reactive enough to covalently modify target enzymes, often at a catalytically active nucleophilic residue. acs.orgnih.gov Probes based on sulfonyl fluorides have been developed to target various enzyme classes, including serine proteases. rsc.org These probes often include a reporter tag, such as an alkyne or azide, which allows for subsequent visualization or enrichment via click chemistry. rsc.orglookchem.com The promiscuous reactivity of sulfonyl fluorides with multiple nucleophilic residues can be an advantage, allowing them to label a broader range of proteins than more restrictive warheads. acs.org The this compound scaffold is well-suited for this application, combining the proven sulfonyl fluoride warhead with a heteroaromatic core that can be further functionalized to tune specificity and introduce reporter handles.

Role in Click Chemistry Concepts (beyond SuFEx)

While the Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a prominent example of click chemistry involving sulfonyl fluorides, the structure of this compound allows for modular chemical connections through other mechanisms. chemrxiv.orgrhhz.net The molecule possesses two distinct reactive sites: the sulfonyl fluoride group and the chlorine atom at the 4-position of the pyridine ring.

The 4-position of a pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This allows for the displacement of the chloride by a separate class of nucleophiles, such as thiols, under mild conditions. aspirasci.com This SNAr reactivity is orthogonal to the SuFEx-type chemistry of the sulfonyl fluoride group, which primarily reacts with silyl (B83357) ethers or activated hydroxyl and amine groups. aspirasci.comresearchgate.net Therefore, this compound can act as a bifunctional linker. For example, it could first be conjugated to a biomolecule via its sulfonyl fluoride group, leaving the 4-chloro position available for a subsequent SNAr reaction with another molecule, or vice-versa. This dual reactivity provides a versatile platform for chemical ligation that extends beyond the conventional scope of SuFEx.

Integration into Polymer and Material Design for Enhanced Properties

Sulfonyl fluorides are increasingly used in materials science due to the robust nature of the SuFEx click reaction, which is employed for both polymerization and post-polymerization modification. rsc.orgpdx.edu One established strategy involves creating monomers that contain a sulfonyl fluoride group, such as 4-vinylbenzenesulfonyl fluoride. lookchem.com These monomers can be polymerized using controlled radical polymerization methods, yielding a polymer backbone decorated with reactive sulfonyl fluoride handles. lookchem.com These handles can then be modified in a subsequent step via SuFEx reactions to introduce a wide variety of functionalities, effectively creating a library of new materials from a single parent polymer. lookchem.com

Another approach involves the direct polymerization of bis-sulfonyl fluorides with bis-silyl ethers to create high molecular weight polysulfonates and polysulfates. rsc.orgpdx.edu Furthermore, research on fluorinated epoxides containing sulfonyl fluoride groups has shown that these moieties tend to become highly enriched at the surface of polymer films, even when used as minor components. This phenomenon allows for the precise engineering of surface properties, such as hydrophobicity and reactivity.

This compound could be integrated into materials using these strategies. By attaching a polymerizable group (e.g., a vinyl or norbornene moiety), it could be used as a specialty monomer. The resulting polymer would feature pendant chloropyridine sulfonyl fluoride groups, offering two distinct sites for post-polymerization modification (the sulfonyl fluoride via SuFEx and the 4-chloro position via SNAr), enabling the creation of complex, multifunctional materials or cross-linked networks. The polar, heteroaromatic nature of the pyridine ring would also influence the bulk properties of the material, such as solubility and thermal stability.

Applications in High-Throughput Synthesis of Compound Libraries

The reliability and orthogonality of the SuFEx reaction make it highly suitable for the high-throughput synthesis of compound libraries for drug discovery and chemical biology. The "hub-and-plugin" model, where a central core (the hub) bearing one or more sulfonyl fluoride groups is reacted with a diverse set of nucleophilic fragments (the plugins), allows for the rapid generation of large numbers of discrete compounds in parallel. This modular approach is efficient and amenable to automation.

Recently, this concept has been extended to fragment-based screening with the development of "sulfonyl fluoride bits" (SuFBits). This strategy involves creating a library of small molecule fragments, each appended with a sulfonyl fluoride tag. If a fragment binds, even weakly, to a protein target, the proximity and orientation effect facilitates the covalent reaction of the sulfonyl fluoride with a nearby nucleophilic residue, enabling sensitive detection of weak-binding fragments by mass spectrometry. This compound is an ideal candidate for inclusion in such libraries, serving as a heteroaromatic fragment with a reactive handle for covalent capture.

Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Chloropyridine-3-sulfonyl fluoride (B91410).

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine (B92270) ring. Based on data for the analogous 4-chloropyridine-3-sulfonyl chloride, the signals would likely appear as a doublet for the proton at the 5-position, a doublet for the proton at the 6-position, and a singlet for the proton at the 2-position. The precise chemical shifts (δ) and coupling constants (J) would be influenced by the strong electron-withdrawing nature of both the chloro and sulfonyl fluoride groups.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. Five distinct signals would be expected, corresponding to the five carbon atoms of the 4-chloropyridine (B1293800) ring. The chemical shifts would be indicative of their electronic environment, with carbons attached to or near the electronegative chlorine and sulfonyl fluoride groups appearing at lower field.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly critical for confirming the presence and electronic environment of the sulfonyl fluoride group. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to a sulfur(VI) center. This technique is highly sensitive and provides a definitive confirmation of the successful fluorination of the sulfonyl chloride precursor.

Table 7.1.1: Predicted NMR Spectroscopic Data for 4-Chloropyridine-3-sulfonyl fluoride (Note: This table is predictive, based on general principles and data from analogous structures, as specific experimental data is not publicly available.)

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H (H-2) ~9.2 s (singlet)
¹H (H-6) ~8.8 d (doublet)
¹H (H-5) ~7.7 d (doublet)

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₅H₃ClFNO₂S). This is a crucial step in confirming the identity of the synthesized compound and distinguishing it from potential byproducts or starting materials.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is useful for analyzing the purity of a sample and identifying any impurities. The mass spectrometer provides molecular weight information for the main compound peak and any other separated components. The fragmentation pattern observed in the mass spectrum can also offer structural information, corroborating data from NMR.

Table 7.2.1: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₅H₃ClFNO₂S
Exact Mass 194.9612

Chromatographic Purification and Analysis Methods (e.g., HPLC, GC-MS, Silica (B1680970) Chromatography)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Silica Chromatography: Flash column chromatography using silica gel is a standard method for purifying sulfonyl fluorides on a preparative scale. A solvent system, often a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate, would be used to elute the compound from the column, separating it from unreacted starting materials and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final compound. Using a suitable column and mobile phase, HPLC can separate the target compound from even trace impurities. The purity is typically determined by the relative area of the product peak in the chromatogram. For the related sulfonyl chloride, purity levels of 99.8% have been reported using this method.

Gas Chromatography-Mass Spectrometry (GC-MS): Provided the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity analysis. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Patterns

While the reactivity of sulfonyl fluorides, particularly in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, is well-established, there remain significant opportunities to uncover novel reaction pathways for 4-Chloropyridine-3-sulfonyl fluoride. nih.govnih.gov The unique electronic properties conferred by the chloro- and pyridine-substituents suggest that its reactivity may differ from more commonly studied aryl sulfonyl fluorides.

Future investigations could focus on:

Unconventional Couplings: Recent studies have challenged the paradigm of sulfonyl fluorides solely acting as SuFEx hubs, showing that the entire SO2F group can participate as a leaving group in reactions like Suzuki-Miyaura couplings. imperial.ac.uk Research into analogous defluorosulfonylative couplings using this compound could open new avenues for carbon-carbon and carbon-heteroatom bond formation.

Radical Chemistry: The development of methods for the radical chloro-fluorosulfonylation of alkynes has introduced β-chloro alkenylsulfonyl fluorides as powerful synthetic hubs. nih.govsemanticscholar.org Exploring the potential of this compound to engage in novel radical-mediated transformations could lead to the synthesis of previously inaccessible molecules.

Reactivity Modulation: The reactivity of the sulfonyl fluoride group is influenced by the electronic nature of its substituents. nih.gov A systematic study of how the pyridine (B92270) nitrogen and the C4-chlorine atom in this compound modulate its reactivity towards various nucleophiles would provide deeper mechanistic insights and expand its synthetic utility. This could involve kinetic studies and computational modeling to correlate substituent effects with reaction outcomes.

Research AreaFocusPotential Outcome
Unconventional CouplingsExploring the SO2F group as a leaving group in cross-coupling reactions. imperial.ac.ukNew methods for forming C-C and C-X bonds.
Radical ChemistryInvestigating participation in radical-mediated transformations. nih.govsemanticscholar.orgAccess to novel and complex molecular architectures.
Reactivity ModulationStudying the electronic influence of pyridine and chlorine substituents on reactivity. nih.govEnhanced predictive control over reaction selectivity and efficiency.

Sustainable and Green Chemistry Approaches to Synthesis and Application

The increasing emphasis on environmentally benign chemical processes necessitates the development of sustainable methods for the synthesis and application of this compound. Traditional routes often rely on harsh reagents, such as thionyl chloride or highly toxic gases like SO2F2. osaka-u.ac.jpeurekalert.orgasiaresearchnews.com

Future research should prioritize:

Greener Synthetic Routes: A significant breakthrough has been the development of methods that convert thiols and disulfides into sulfonyl fluorides using safe, easily handled reagents like SHC5® and potassium fluoride (KF), producing only non-toxic salts as by-products. osaka-u.ac.jpeurekalert.orgasiaresearchnews.comsciencedaily.com Adapting such protocols for the synthesis of this compound from 4-chloro-3-mercaptopyridine would represent a major advance in green chemistry. Another promising avenue is the electrochemical oxidative coupling of thiols with potassium fluoride, which offers a sustainable pathway for bond formation. nih.gov

Alternative Starting Materials: An underexplored but highly attractive strategy is the direct conversion of stable and readily available sulfonic acids to sulfonyl fluorides. nih.gov Developing a one-pot deoxyfluorination protocol for 4-chloropyridine-3-sulfonic acid using bench-stable reagents like Xtalfluor-E® could provide a milder and more efficient synthetic route. nih.gov

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize atom economy is a core principle of green chemistry. This includes exploring catalytic methods that avoid the use of stoichiometric, and often hazardous, reagents common in older procedures for creating sulfonyl halides. mdpi.com

ApproachStarting MaterialKey Reagents/MethodsEnvironmental Benefit
Thiol Conversion4-chloro-3-mercaptopyridineSHC5®, Potassium Fluoride osaka-u.ac.jpeurekalert.orgsciencedaily.comAvoids toxic reagents, produces only non-toxic salt by-products.
Electrochemical Synthesis4-chloro-3-mercaptopyridineElectrochemical Oxidation, KF nih.govGreen and sustainable method for S-F bond formation.
Deoxyfluorination4-chloropyridine-3-sulfonic acidXtalfluor-E® nih.govUtilizes stable starting materials and avoids harsh chlorinating agents.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of chemical reactions, where small changes in substrates, reagents, or conditions can drastically alter the outcome, presents a significant challenge for synthetic chemists. ucla.edu Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this multidimensional reaction space and predict optimal conditions. princeton.edu

For this compound, future research could leverage AI and ML to:

Predict Reaction Outcomes: ML algorithms, such as random forest models, have been successfully used to predict the yields of reactions involving sulfonyl fluorides, like deoxyfluorinations. ucla.edu By training a model on a high-throughput screening dataset of reactions involving this compound with various nucleophiles and catalysts, researchers could predict the feasibility and yield for new, untested substrates a priori. ucla.edu

Optimize Reaction Conditions: Instead of relying on time-consuming one-variable-at-a-time optimization, ML can analyze complex datasets to identify the optimal combination of reagents, solvents, and temperatures for a specific transformation. ucla.edu This approach would accelerate the development of new applications for this compound.

Guide Mechanistic Discovery: While ML models are often seen as "black boxes," analyzing the features that the algorithm identifies as most important for predicting outcomes can provide valuable mechanistic insights. princeton.edu For instance, if an ML model consistently identifies a specific molecular descriptor of a nucleophile as critical for high yield in a reaction with this compound, it could point towards a key interaction in the reaction mechanism.

AI/ML ApplicationObjectiveMethodologyPotential Impact
Outcome PredictionPredict the yield of new reactions.Train a random forest algorithm on high-throughput screening data. ucla.eduReduces experimental effort and accelerates discovery.
Condition OptimizationIdentify the best reaction conditions for a desired product.Analyze complex datasets to map the reaction landscape. ucla.eduImproves reaction efficiency and reduces development time.
Mechanistic AnalysisUncover key factors influencing reactivity.Evaluate the relative importance of chemical descriptors in a predictive model. princeton.eduDeepens fundamental understanding of reaction mechanisms.

Novel Applications in Emerging Fields of Chemical Science

The unique stability and reactivity of the sulfonyl fluoride group make it an invaluable functional group in various scientific domains. mdpi.com The specific structure of this compound opens the door to novel applications beyond its current uses.

Promising future directions include:

Chemical Biology and Drug Discovery: Sulfonyl fluorides are widely used as covalent probes to label nucleophilic residues in proteins, aiding in target identification and inhibitor design. nih.govnih.gov The pyridine moiety in this compound could act as a hydrogen bond acceptor or participate in π-stacking interactions within a protein's active site, potentially leading to the development of highly specific enzyme inhibitors or activity-based probes. nih.gov Its derivatives could be explored for anticancer activity, similar to other 4-substituted pyridine-3-sulfonamides. mdpi.com

Materials Science: The SuFEx click reaction is a powerful tool for polymer synthesis and surface modification. nih.gov this compound could be used as a monomer or a surface-modifying agent to create advanced materials. The presence of the chlorine atom provides an additional functional handle for subsequent modifications, allowing for the creation of multifunctional polymers or surfaces with tailored properties.

Radiochemistry: The development of 18F-labelled biomarkers for Positron Emission Tomography (PET) is a crucial area of medical research. mdpi.com The stability of the S-F bond makes sulfonyl fluorides attractive candidates for 18F radiolabeling. Developing methods to incorporate 18F into the this compound scaffold could lead to new PET imaging agents for diagnosing and monitoring diseases.

Q & A

Basic: What safety protocols are essential for handling 4-chloropyridine-3-sulfonyl fluoride in laboratory settings?

Answer:
this compound is highly reactive and corrosive. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols .
  • Waste Management: Segregate waste and dispose via certified hazardous waste handlers to prevent environmental contamination .
  • Emergency Procedures: Immediate rinsing with water for skin/eye contact and medical consultation are mandatory .

Basic: What synthetic routes are used to prepare this compound?

Answer:
A common method involves sulfonylation of 4-chloropyridine derivatives. For example:

  • Step 1: React 4-chloropyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.
  • Step 2: Fluorinate the intermediate using potassium fluoride (KF) or tetrafluoroborate salts in anhydrous solvents like dichloromethane .
  • Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) and ensure anhydrous conditions to avoid hydrolysis .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Answer:
Contradictory data (e.g., NMR or mass spectrometry) may arise from impurities or tautomerism. Strategies include:

  • Cross-Validation: Compare data with multiple techniques (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR, high-resolution mass spectrometry) .
  • Database Referencing: Use NIST Chemistry WebBook for mass spectral matching .
  • Crystallography: Resolve ambiguities via single-crystal X-ray diffraction to confirm molecular geometry .

Advanced: How can reaction yields be optimized in sulfonylation reactions involving this compound?

Answer:
Optimization strategies:

  • Catalyst Screening: Test bases like DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilic substitution efficiency .
  • Solvent Selection: Use polar aprotic solvents (e.g., diglyme) to stabilize intermediates and improve solubility .
  • Temperature Control: Gradual warming (from 0°C to room temperature) minimizes side reactions like hydrolysis .

Basic: What analytical techniques confirm the purity and structure of this compound?

Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy:
    • NMR: 19F^{19}\text{F} NMR for fluorine environment analysis; 1H^{1}\text{H} NMR for proton assignments .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks .
  • Elemental Analysis: Validate C, H, N, S, and Cl content via combustion analysis .

Advanced: How should stability studies be designed for this compound under varying conditions?

Answer:

  • pH Stability: Incubate samples in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light Sensitivity: Expose to UV light (365 nm) and assess photodegradation products via LC-MS .

Advanced: What methodologies assess the reactivity of this compound with nucleophiles?

Answer:

  • Kinetic Studies: Perform pseudo-first-order reactions with varying nucleophile concentrations (e.g., amines, thiols). Monitor progress via 19F^{19}\text{F} NMR to track fluoride displacement .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict reactivity sites and transition states .
  • Product Isolation: Characterize adducts via column chromatography and crystallography to confirm regioselectivity .

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